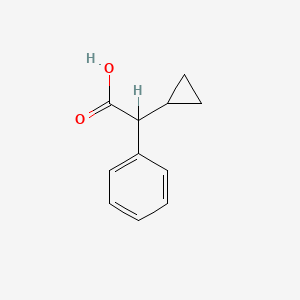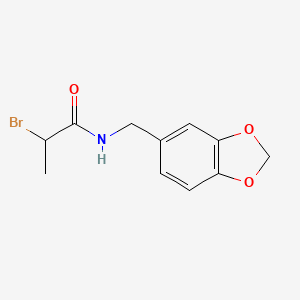
N-(1,3-Benzodioxol-5-ylméthyl)-2-bromopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide: is an organic compound that features a benzodioxole ring, a bromine atom, and a propanamide group
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediate: N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Industry:
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Target of Action
The primary target of N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide is the C5a receptor (C5aR) . The C5aR is part of the complement system, an innate immune mechanism of host defense. The biological activity of C5a and its classical receptor have been widely studied due to their inflammatory and immune-enhancing properties .
Mode of Action
N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide, also known as NDT 9513727, acts as a small-molecule, orally bioavailable, selective, and potent inverse agonist of the human C5aR . It inhibits C5a-stimulated responses, including guanosine 5’-3-O-(thio)triphosphate binding, Ca(2+) mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis in various cell types .
Biochemical Pathways
The compound’s action on the C5aR affects the complement system , which has three effector arms: the C3a receptor, the C5a receptor (C5aR), and the membrane attack complex . By acting as an inverse agonist of the C5aR, N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide can modulate these pathways and their downstream effects.
Result of Action
The action of N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide results in the inhibition of C5a-induced responses . This includes the inhibition of guanosine 5’-3-O-(thio)triphosphate binding, Ca(2+) mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis in various cell types . It effectively inhibits C5a-induced neutropenia in gerbil and cynomolgus macaque in vivo .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Bromination: The benzodioxole derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Amidation: The brominated benzodioxole is reacted with 2-bromopropanoyl chloride in the presence of a base like triethylamine to form the final product, N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzodioxole ring and the amide group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields alcohols or amines, depending on the specific reaction conditions.
Comparaison Avec Des Composés Similaires
N-(1,3-Benzodioxol-5-ylmethyl)-2-chloropropanamide: Similar structure but with a chlorine atom instead of bromine.
N-(1,3-Benzodioxol-5-ylmethyl)-2-iodopropanamide: Similar structure but with an iodine atom instead of bromine.
N-(1,3-Benzodioxol-5-ylmethyl)-2-fluoropropanamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness:
Reactivity: The bromine atom in N-(1,3-Benzodioxol-5-ylmethyl)-2-bromopropanamide makes it more reactive in nucleophilic substitution reactions compared to its chlorine or fluorine analogs.
Biological Activity: The specific biological activities of the compound can vary based on the halogen present, with bromine often providing a balance between reactivity and stability.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-bromopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-7(12)11(14)13-5-8-2-3-9-10(4-8)16-6-15-9/h2-4,7H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIWRVIQPSDYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione](/img/structure/B2432954.png)
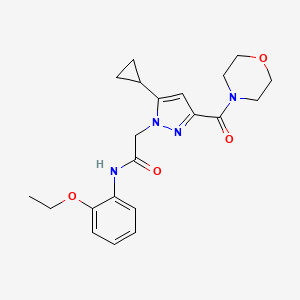
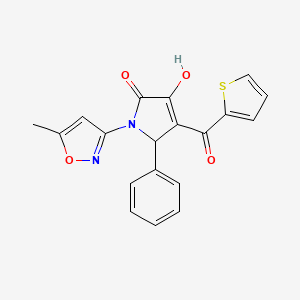
![1-[4-(2-Aminophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B2432957.png)
![Tert-butyl 4-[2-(prop-2-enamido)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B2432960.png)
![N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2432962.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2432963.png)
![2-{[5-(4-Methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(1,3-thiazol-2-YL)acetamide](/img/structure/B2432964.png)
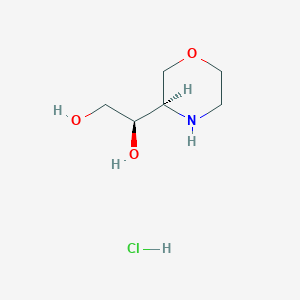
![4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2432971.png)
![2-[(2-Hydroxycyclobutyl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2432972.png)
![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2432973.png)
